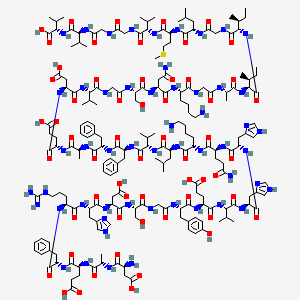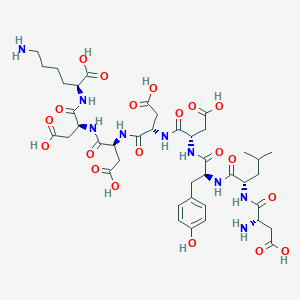
MARCKS Peptide(151-175), Phosphorylated
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MARCKS Peptide(151-175), Phosphorylated is a phosphorylated peptide corresponding to the basic effector domain of myristoylated alanine-rich protein kinase C substrate protein (MARCKS). Phosphorylation of MARCKS Peptide (151-175) reverses its inhibition of phospholipase C (PLC)-catalyzed hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2).
Aplicaciones Científicas De Investigación
Electrostatic Sequestration of PIP2
The phosphorylated MARCKS peptide (151-175) plays a crucial role in the electrostatic sequestration of Phosphatidylinositol 4,5-bisphosphate (PIP2) on phospholipid membranes. This process involves interactions with acidic lipids and is influenced by Ca2+/calmodulin or protein kinase C phosphorylation. The sequestration of PIP2 by MARCKS peptide affects PLC-δ1-catalyzed hydrolysis of PIP2 (Gambhir et al., 2004).
Impact on Memory Function
MARCKS peptides, including the phosphorylated segment (151-175), have been found to significantly impact memory performance in rats. Specifically, hippocampal infusions of this peptide impair both working and reference memory, suggesting a potential role in memory regulation and impairment (Timofeeva et al., 2010).
Binding to Phosphatidylinositol 4,5-Bisphosphate (PIP2)
Studies show that MARCKS peptide (151-175) binds strongly to PIP2, affecting phosphoinositide-specific phospholipase C (PLC)-catalyzed hydrolysis. This interaction is influenced by local electrostatic interactions and is crucial for the sequestration of PIP2 in the plasma membrane (Wang et al., 2001).
Computational Modeling of Electrostatic Sequestration
Computational models of the interaction between the phosphorylated MARCKS peptide and PI(4,5)P2 suggest that the sequestration mechanism is due to nonspecific electrostatic interactions. This interaction is modulated by the linear charge density of the peptide and the lipid composition of the membrane (Wang et al., 2004).
Binding to Bilayer Membranes
MARCKS peptide (151-175) demonstrates an affinity for bilayer membranes, especially in the presence of acidic lipids like PI(4,5)P2. This suggests a role in the modulation of membrane properties and interactions with other membrane-associated proteins (Zhang et al., 2003).
Fluorescence Correlation Spectroscopy Studies
Fluorescence correlation spectroscopy has been used to analyze the binding of fluorescently labeled MARCKS peptides to lipid vesicles. This technique provides insights into the interaction dynamics of the peptide with lipid membranes, highlighting its potential regulatory roles in cellular processes (Rusu et al., 2004).
Interaction with PIP2 in Phospholipid Monolayers
The interaction of MARCKS peptide (151-175) with PIP2 in mixed DPPC/PIP2 monolayers suggests a complex interplay involving changes in the lateral organization of the monolayer and the orientation of PIP2 molecules. This interaction forms the basis for electrostatic interactions essential for cellular signaling processes (Dietrich et al., 2009).
Lung Cancer Metastasis
In the context of lung cancer, phosphorylation of MARCKS has been linked to cell migration and metastasis. Peptides targeting the phosphorylated form of MARCKS have shown potential in inhibiting lung cancer metastasis, indicating a significant role of this phosphorylated peptide in cancer progression and as a therapeutic target (Chen et al., 2014).
Propiedades
Fórmula molecular |
C₁₄₇H₂₄₆N₄₁O₄₀P₃ |
|---|---|
Peso molecular |
3320.80 |
Secuencia |
One Letter Code: KKKKKRF-pSer-FKK-pSer-FKLSGF-pSer-FKKNKK |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





